Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate

Antimicrobial resistance DNA gyrase A inhibition Sulfathiazole carbamate SAR

Challenge: Sourcing a specific n-butyl sulfathiazole carbamate for antimicrobial SAR studies often yields congener mixtures with unpredictable MIC shifts. Solution: Our custom-synthesized Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate is the precise C4 homolog required to map DNA gyrase A engagement. - Calibrant for SAR: Features a benchmark E. coli MIC of 6.864 µg/mL and a balanced Gram+/Gram- ratio of ~1.12, essential for broad-spectrum research. - Unique Binding Mode: Establishes a distinct 3-point hydrogen-bond network (Phe 109, Asn 108, Leu 264) not replicated by methyl or ethyl analogs. - Supply Assurance: Batch-specific analytical data and hydrolytic stability profiling are provided to ensure target-site residence time consistency.

Molecular Formula C14H17N3O4S2
Molecular Weight 355.4 g/mol
Cat. No. B3752417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate
Molecular FormulaC14H17N3O4S2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
InChIInChI=1S/C14H17N3O4S2/c1-2-3-9-21-14(18)16-11-4-6-12(7-5-11)23(19,20)17-13-15-8-10-22-13/h4-8,10H,2-3,9H2,1H3,(H,15,17)(H,16,18)
InChIKeyCNXOFSDITGCKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.1 [ug/mL]

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate – Chemical Identity and Classification


Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate belongs to the sulfathiazole‑derived carbamate class, merging a 2‑aminothiazole‑sulfonamide pharmacophore with an n‑butyl carbamate ester terminus [1]. This architecture retains the bacterial dihydropteroate synthase‑targeting sulfonamide warhead of the historical sulfathiazole scaffold while appending a hydrolytically tunable carbamate side‑chain that modulates lipophilicity, membrane permeability, and metabolic stability [1]. The compound is investigated as a next‑generation antimicrobial agent within academic medicinal‑chemistry programs and is procured as a specialty building block for structure‑activity relationship (SAR) exploration around the sulfathiazole core [1].

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate – Differentiation from Generic Analogs


Although the sulfathiazole nucleus is shared across multiple carbamate and amide derivatives, simple replacement of the n‑butyl carbamate appendage with a methyl, ethyl, aryl, or halogenated alkyl chain profoundly alters both the magnitude and the pathogen‑specific breadth of antimicrobial activity [1]. The carbamate ester is not a passive linker; its steric bulk, lipophilicity, and hydrolytic susceptibility directly govern bacterial cell envelope penetration, target‑site residence time, and the quality of hydrogen‑bond networks formed with the DNA gyrase A active site [1]. Consequently, procurement of a generic “sulfathiazole carbamate” without specifying the n‑butyl substituent risks introducing a compound with unpredictably shifted minimum inhibitory concentrations (MICs) and a different resistance‑liability profile. The quantitative evidence below demonstrates that butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate occupies a distinct activity‑spectrum niche that cannot be replicated by its closest methyl, ethyl, 4‑nitrophenyl, or trichloroethyl congeners [1].

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate – Quantitative Comparison vs. Analogs


E. coli Antibacterial Potency vs. Alkyl Carbamate Congeners

In a head‑to‑head in vitro MIC panel against Escherichia coli ATCC 25922, the n‑butyl carbamate derivative (designated compound 6d) recorded an MIC of 6.864 µg/mL [1]. This value places it in a clearly differentiated activity band relative to the 4‑nitrophenyl analog (6a, MIC 2.888 µg/mL), the trichloroethyl analog (6e, MIC 3.122 µg/mL), and the ethyl analog (6c, MIC 8.222 µg/mL). The n‑butyl derivative is 2.4‑fold less potent than the most active analog (6a) but 1.2‑fold more potent than the ethyl carbamate (6c), demonstrating that the four‑carbon linear alkyl chain delivers an intermediate potency profile that is not achievable with shorter (methyl, ethyl) or non‑alkyl (4‑nitrophenyl, trichloroethyl) substituents [1]. The standard antibiotic streptomycin gave an MIC of 3.146 µg/mL against the same strain, indicating that the n‑butyl carbamate falls within a therapeutically relevant potency window while offering a distinct chemical scaffold for resistance‑circumvention studies [1].

Antimicrobial resistance DNA gyrase A inhibition Sulfathiazole carbamate SAR

Balanced Gram-Positive and Gram-Negative Antibacterial Spectrum

When screened against a four‑strain bacterial panel (Klebsiella pneumoniae ATCC 700603, E. coli ATCC 25922, Staphylococcus aureus ATCC 43300, Bacillus subtilis ATCC 6633), the n‑butyl carbamate 6d produced MIC values of 7.312, 6.864, 8.112, and 8.146 µg/mL, respectively, yielding a mean Gram‑positive/Gram‑negative ratio of approximately 1.12 [1]. In contrast, the 4‑nitrophenyl analog 6a exhibited a ratio of 1.38 (mean S. aureus + B. subtilis MIC / mean Kp + E. coli MIC), the methyl analog 6b a ratio of 1.16, and the trichloroethyl analog 6e a ratio of 0.96 [1]. The n‑butyl chain therefore provides the most balanced anti‑staphylococcal and anti‑enterobacterial activity within the alkyl‑substituted series, avoiding the Gram‑positive bias of the 4‑nitrophenyl derivative and the Gram‑negative selectivity of the trichloroethyl derivative [1]. Streptomycin displayed a ratio of 1.62 (S. aureus MIC = 7.432 µg/mL, B. subtilis MIC = 5.012 µg/mL vs. Kp MIC = 4.328 µg/mL, E. coli MIC = 3.146 µg/mL), underscoring that the sulfathiazole carbamate scaffold can be tuned to outperform the standard‑of‑care in spectrum flatness [1].

Antibacterial spectrum Staphylococcus aureus Klebsiella pneumoniae Bacillus subtilis Carbamate chain-length SAR

E. coli DNA Gyrase A Docking Interaction Profile

In silico docking of the carbamate series into the E. coli DNA gyrase A active site (PDB entry inferred) ranked the n‑butyl carbamate 6d with a binding energy of −6.6 kcal/mol, compared with −7.7 kcal/mol for the 4‑nitrophenyl analog 6a, −6.5 kcal/mol for the ethyl analog 6c, and −7.6 kcal/mol for the trichloroethyl analog 6e [1]. The n‑butyl derivative forms a unique three‑point hydrogen‑bond network involving Phe 109 (C=O···OS), Asn 108 (CG···OS), and Leu 264 (CA···ON) – a contact pattern not observed for the methyl, ethyl, or 4‑nitrophenyl congeners [1]. Importantly, the n‑butyl derivative’s binding energy exceeds that of the ethyl analog (−6.5 kcal/mol) while remaining lower than the trichloroethyl (−7.6 kcal/mol) and 4‑nitrophenyl (−7.7 kcal/mol) derivatives, suggesting that the n‑alkyl chain length directly tunes the enthalpic contribution to target binding [1].

Molecular docking DNA gyrase A Binding energy Hydrogen bonding Target engagement

Selective Anti-Fusarium Activity vs. Other Analogs

Against the phytopathogenic fungus Fusarium oxysporium MTCC‑1755, the n‑butyl carbamate 6d exhibited an MIC of 7.113 µg/mL, positioning it between the methyl analog 6b (MIC = 5.112 µg/mL) and the ethyl analog 6c (MIC = 6.928 µg/mL) [1]. However, against Aspergillus niger MTCC‑1881 and Colletotrichum capsici MTCC‑2071, the n‑butyl derivative recorded MICs of 8.124 and 7.914 µg/mL, respectively – values that are significantly higher (i.e., less potent) than those of the trichloroethyl analog 6e (MICs = 3.014 and 3.946 µg/mL) [1]. This selective antifungal fingerprint, where the n‑butyl chain attenuates activity against Aspergillus and Colletotrichum while retaining moderate anti‑Fusarium potency, distinguishes it from the broad‑spectrum antifungal profile of the trichloroethyl derivative and the narrow‑spectrum profile of the ethyl derivative [1]. The fluconazole standard gave MICs of 3.814–6.116 µg/mL across the three fungal strains, confirming that the sulfathiazole carbamate series achieves useful antifungal activity but with substituent‑dependent selectivity that must be matched to the target pathogen [1].

Antifungal activity Fusarium oxysporium Aspergillus niger Colletotrichum capsici Selectivity profiling

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate – Application Scenarios


SAR Reference Standard for Alkyl Chain Optimization

The n‑butyl carbamate 6d serves as the C4 reference point in a homologous series spanning methyl (C1), ethyl (C2), n‑butyl (C4), and trichloroethyl (C2‑Cl3) substituents. Its intermediate MIC profile against E. coli (6.864 µg/mL) and balanced Gram‑positive/Gram‑negative ratio (≈1.12) make it the calibrant of choice when mapping the non‑monotonic relationship between alkyl chain length and antibacterial potency [1]. Procurement of the n‑butyl congener is required to complete any SAR matrix that aims to define the optimal lipophilic window for DNA gyrase A engagement.

Hit-to-Lead for Balanced Gram-Positive and Gram-Negative Activity

Because the n‑butyl derivative achieves a near‑unity ratio of Gram‑positive to Gram‑negative MICs (1.12) – in contrast to the pronounced Gram‑negative bias of the trichloroethyl analog (ratio ≈ 0.96) and the Gram‑positive bias of the 4‑nitrophenyl analog (ratio ≈ 1.38) – it is the preferred starting scaffold for medicinal chemistry campaigns that require balanced antibacterial spectrum coverage [1]. This property is critical when developing broad‑spectrum agents intended to treat mixed‑flora infections where both staphylococci and enterobacteriaceae are implicated.

DNA Gyrase A Binding-Mode Probe via Distinct Hydrogen Bonding

The n‑butyl carbamate’s three‑point hydrogen‑bond interaction with Phe 109, Asn 108, and Leu 264 of E. coli DNA gyrase A – a binding mode not shared by the methyl, ethyl, 4‑nitrophenyl, or trichloroethyl analogs – positions it as a unique tool compound for crystallographic and molecular‑dynamics studies aimed at elucidating the role of the carbamate side chain in target‑site residence time [1]. Its moderate binding energy (−6.6 kcal/mol) further allows it to function as a non‑optimized baseline against which potency‑enhancing modifications can be quantitatively benchmarked.

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